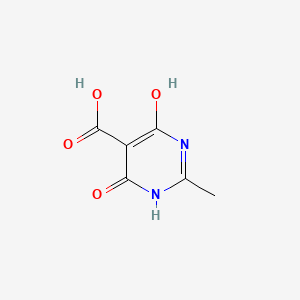![molecular formula C8H8O5S B14905998 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is an organic compound with the molecular formula C8H8O5S. This compound is characterized by a benzodioxine ring system with a sulfonic acid group attached at the 6th position. It is a derivative of benzodioxine, which is known for its diverse applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid typically involves the sulfonation of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the sulfonic acid derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
化学反应分析
Types of Reactions: 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfinic acid.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinic acid derivatives .
科学研究应用
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions play a crucial role in the compound’s effects in biological and chemical systems .
相似化合物的比较
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride
Comparison: Compared to these similar compounds, 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCVOIKIVNTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


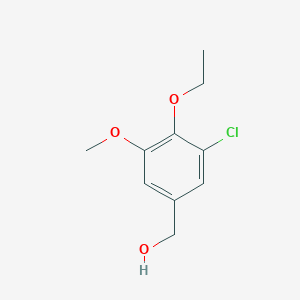
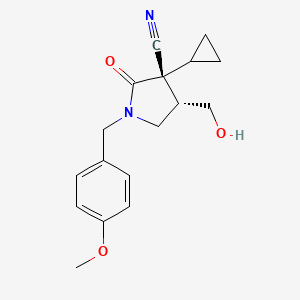

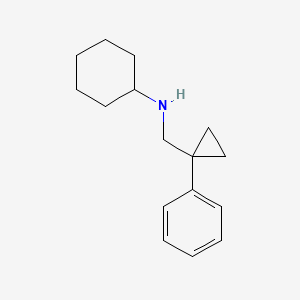

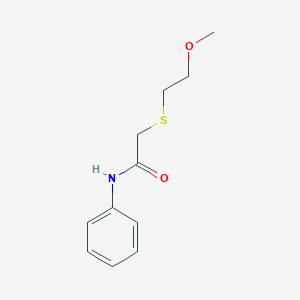

![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)

